

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid molecular weight

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Compound of Interest

Compound Name: 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid

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An In-Depth Technical Guide to **3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid**

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of **3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid**, focusing on its synthesis, analytical characterization, potential mechanisms of action, and applications. It is designed as a foundational resource for professionals engaged in medicinal chemistry and pharmaceutical research.

Section 1: Introduction to a Key Pharmaceutical Building Block

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound that serves as a crucial intermediate and structural scaffold in the synthesis of bioactive molecules. [1] The isoxazole ring system is a prominent feature in numerous established pharmaceuticals, valued for its metabolic stability and its ability to act as a bioisostere for other functional groups, thereby modulating the pharmacological properties of a molecule.[2][3][4] The presence of a fluorophenyl group is particularly significant; the fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and increase membrane permeability.

This guide will elucidate the core physicochemical properties of this compound, outline a general and robust synthetic strategy, detail rigorous analytical methods for quality control, and explore its mechanistic basis for potential therapeutic applications, particularly in the context of anti-inflammatory drug discovery.

Section 2: Physicochemical and Structural Characteristics

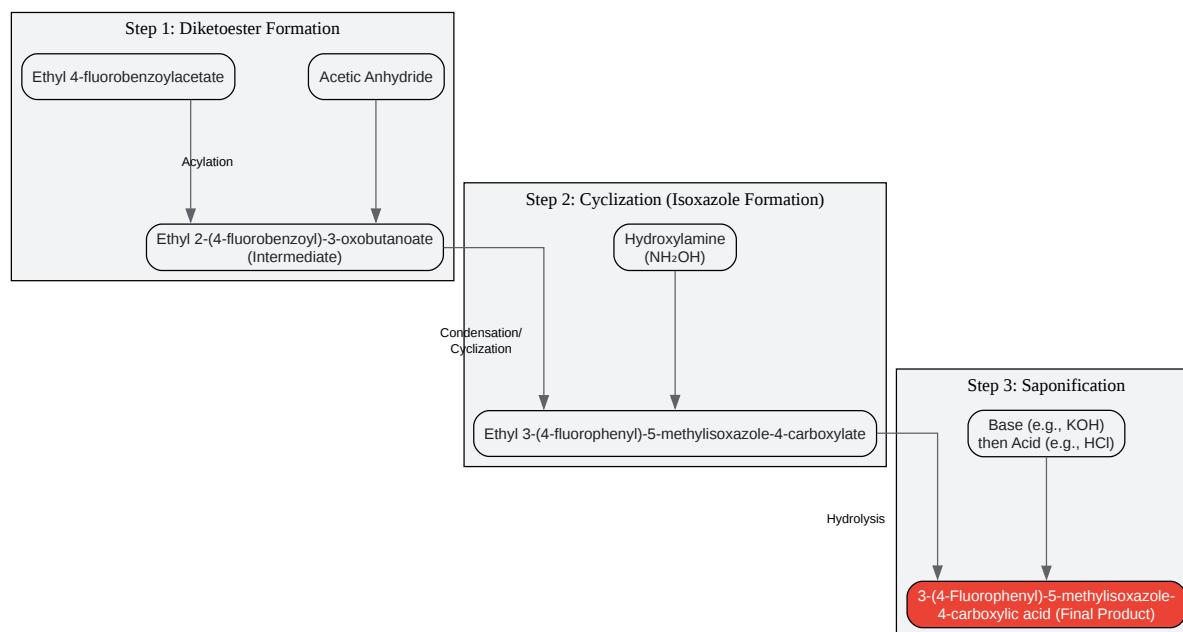
A precise understanding of the compound's properties is the cornerstone of its effective application in research and development. The key characteristics are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₈ FNO ₃	[1] [5] [6] [7] [8]
Molecular Weight	221.19 g/mol (also cited as 221.18)	[1] [5] [7] [8] [9]
CAS Number	1736-21-6	[1] [5] [7] [8]
IUPAC Name	3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid	[5] [10]
Appearance	White to off-white crystalline powder or needles	[1] [10]
Melting Point	197-203 °C	[1] [9] [10]
Solubility	Soluble in methanol; expected solubility in DMSO and DMF	[9]
Purity (Commercial)	≥97% (typically assessed by HPLC)	[1] [5] [8]
Storage Conditions	Store at 2-8°C, protect from light and moisture	[8] [9]

Section 3: Synthesis and Mechanistic Insights

General Synthetic Pathway

The construction of the 3-aryl-5-methylisoxazole-4-carboxylic acid core is reliably achieved through a multi-step sequence starting from readily available commercial materials. The most common strategy involves the condensation of a β -ketoester with hydroxylamine to form the isoxazole ring, followed by hydrolysis.



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Caption: General workflow for the synthesis of the title compound.

Step-by-Step Synthesis Protocol (Generalized)

This protocol is a representative methodology based on established chemical principles for isoxazole synthesis.[\[11\]](#)[\[12\]](#) Researchers should perform their own optimization.

Step 1: Formation of the β -Diketone Intermediate

- To a stirred solution of ethyl 4-fluorobenzoylacetate in a suitable aprotic solvent (e.g., toluene), add a base such as sodium ethoxide.
- Slowly add an acetylating agent, such as acetic anhydride or acetyl chloride, while maintaining the temperature below 30°C.
- Allow the reaction to stir at room temperature for 12-18 hours until TLC or HPLC analysis indicates the consumption of the starting material.
- Work up the reaction by quenching with water, separating the organic layer, and removing the solvent under reduced pressure. The crude diketone intermediate is often used directly in the next step.
 - Causality: This step creates the necessary 1,3-dicarbonyl moiety required for cyclization with hydroxylamine.

Step 2: Isoxazole Ring Formation

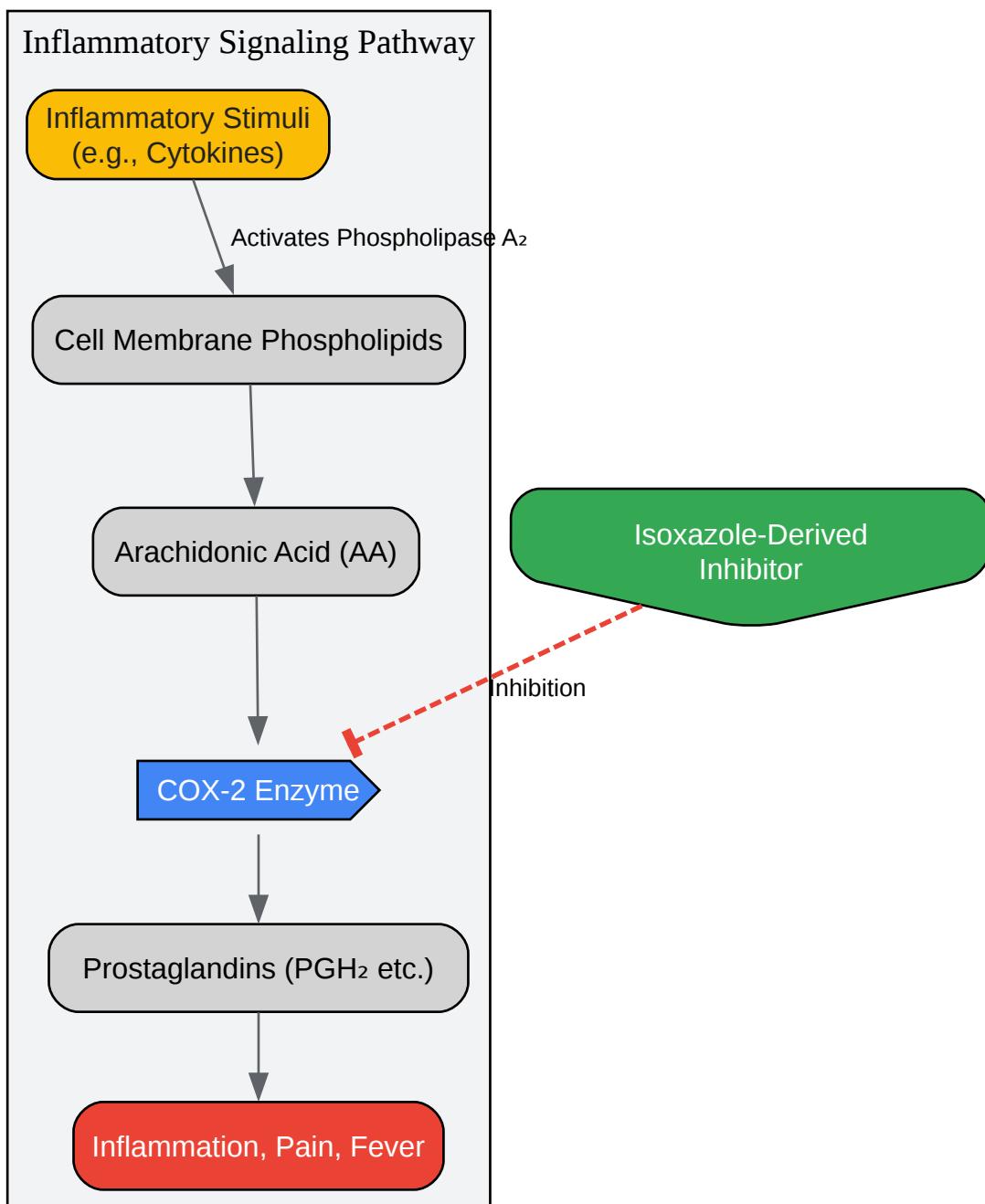
- Dissolve the crude intermediate from Step 1 in a protic solvent like ethanol.
- Add an aqueous solution of hydroxylamine hydrochloride and a mild base (e.g., sodium acetate) to neutralize the HCl in situ.
- Heat the mixture to reflux (approx. 70-80°C) for 4-6 hours. Monitor the reaction by TLC/HPLC.
- Upon completion, cool the reaction mixture and reduce the solvent volume. The ester product may precipitate or can be extracted into a solvent like ethyl acetate.
 - Causality: Hydroxylamine acts as a dinucleophile, attacking both carbonyl carbons, followed by dehydration to form the stable aromatic isoxazole ring.

Step 3: Hydrolysis to the Carboxylic Acid

- Dissolve the crude ester from Step 2 in a mixture of ethanol and water.
- Add a stoichiometric excess of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[\[13\]](#)
- Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC/HPLC).
- Cool the solution to room temperature and remove the ethanol via rotary evaporation.
- Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 using a strong acid (e.g., 2M HCl).
- The final product will precipitate as a solid. Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum.
 - Self-Validation: The purity of the final product can be readily checked by measuring its melting point, which should be sharp and within the expected range (197-203 °C), and by HPLC analysis.

Plausible Biological Mechanism of Action: COX Inhibition

Many isoxazole-containing compounds, such as the FDA-approved drug Valdecoxib, function as potent anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes.[\[2\]](#) These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[\[5\]](#)[\[14\]](#)[\[15\]](#) The therapeutic effect of nonsteroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of the inducible COX-2 isoform, while common side effects like gastrointestinal issues are linked to the inhibition of the constitutively expressed COX-1 isoform.[\[1\]](#)[\[15\]](#)[\[16\]](#) Therefore, derivatives synthesized from **3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid** are prime candidates for development as selective COX-2 inhibitors.

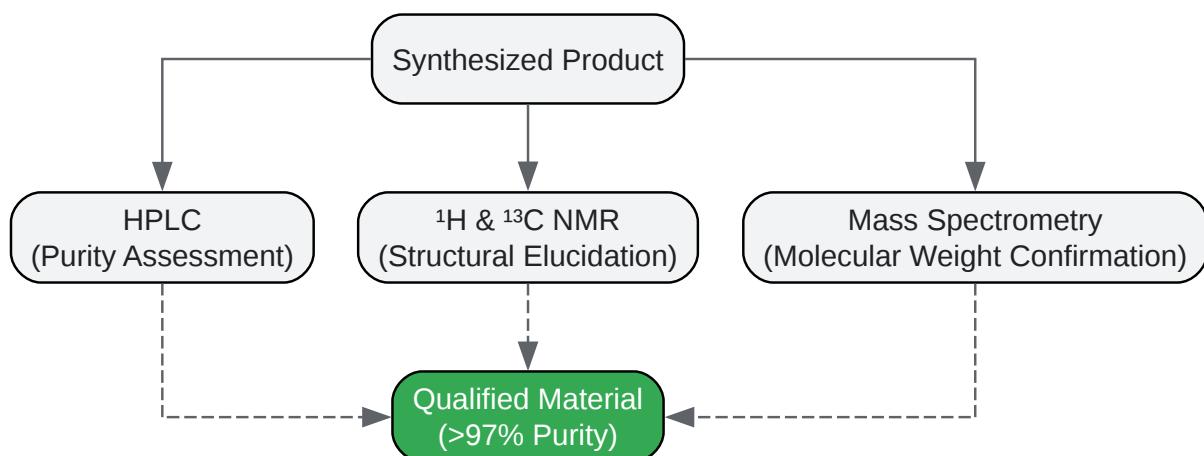


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Caption: Plausible inhibition of the COX-2 pathway by isoxazole derivatives.

Section 4: Analytical Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and quality of the synthesized compound.



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Caption: Standard analytical workflow for compound qualification.

Protocol 1: Purity Determination by Reverse-Phase HPLC

This method provides quantitative data on the purity of the compound and can be used to track reaction progress.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.

- Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution. Dilute as necessary.
- Validation: The primary peak should be sharp and symmetrical. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Structural Verification by NMR Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation.

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), chosen based on solubility.
- ¹H NMR (Expected Signals):
 - A singlet for the methyl (CH₃) protons, expected around δ 2.5 ppm.
 - Two sets of doublets or a complex multiplet for the aromatic protons of the fluorophenyl ring, typically in the δ 7.2-8.0 ppm range.
 - A very broad singlet for the carboxylic acid (COOH) proton, often above δ 10-13 ppm (this signal may exchange with residual water).
- ¹⁹F NMR: A singlet or multiplet confirming the presence and environment of the fluorine atom.
- ¹³C NMR: Will show distinct signals for all 11 carbons, including the carbonyl carbon of the carboxylic acid (δ > 160 ppm).

Protocol 3: Molecular Weight Confirmation by Mass Spectrometry

This technique confirms the molecular formula.

- Technique: Electrospray Ionization (ESI) is typically used.
- Mode: Negative ion mode is preferred for carboxylic acids.

- Expected Ion: The primary ion observed will be the deprotonated molecule $[M-H]^-$ at an m/z value corresponding to ~ 220.04 .
- High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition ($C_{11}H_7FNO_3^-$) to within a few parts per million (ppm).

Section 5: Applications in Drug Discovery and Research

The title compound is not an end-product therapeutic but a high-value starting material. Its utility is rooted in its versatile and synthetically accessible structure.

Application Area	Description & Rationale	Source(s)
Anti-Inflammatory Agents	Serves as a key intermediate for synthesizing selective COX-2 inhibitors. The isoxazole core is a known pharmacophore for this target class.	[1][2][4]
Analgesic Drugs	The development of pain-relieving drugs often targets pathways linked to inflammation, making this a relevant scaffold for non-opioid analgesics.	[1]
Enzyme Inhibition Studies	The compound and its derivatives can be used as tool compounds to probe the active sites of various enzymes, aiding in the understanding of metabolic pathways.	[1]
Agrochemicals	Used in the formulation of novel pesticides and herbicides, where the isoxazole ring contributes to biological activity against specific pests or weeds.	[1]
Scaffold for Library Synthesis	The carboxylic acid handle allows for straightforward chemical modification (e.g., amidation, esterification) to create large libraries of related compounds for high-throughput screening.	[1]

Section 6: Safety, Handling, and Storage

While this specific compound has not been fully investigated for its toxicological properties, standard laboratory precautions for handling fine chemicals should be strictly followed.[17] The information below is generalized from safety data for structurally related isoxazole carboxylic acids.[6][18][19]

- Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.
- Fire Safety: The material is a combustible solid. Use dry chemical, CO₂, or alcohol-resistant foam extinguishers.
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes.[6]
 - Skin: Wash off immediately with soap and plenty of water.[18]
 - Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[17]
 - Ingestion: Clean mouth with water and drink plenty of water afterwards.[6]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[6][17] Recommended storage is at 2-8°C.[8][9]

Section 7: Conclusion

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined physicochemical properties, accessible synthetic routes, and versatile chemical nature make it an ideal building block for the discovery of novel therapeutics. The plausible link to the cyclooxygenase pathway positions its derivatives as promising candidates for next-generation

anti-inflammatory and analgesic agents. Adherence to the rigorous analytical and safety protocols outlined in this guide will ensure the reliable and safe application of this valuable compound in advancing drug discovery efforts.

Section 8: References

- Selinsky, et al. (2010). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. PNAS. Retrieved from [\[Link\]](#)
- Vane, J. R., & Botting, R. M. (1995). Mechanism of action of anti-inflammatory drugs. International Journal of Tissue Reactions. Retrieved from [\[Link\]](#)
- RSC Publishing. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [\[Link\]](#)
- Georganics Ltd. (2011). ISOXAZOLE-5-CARBOXYLIC ACID Safety Data Sheet. Retrieved from [\[Link\]](#)
- Blow, N. (2009). Computational chemistry: The new drug hunters. Nature. Retrieved from [\[Link\]](#)
- Kumar, A., & Kumar, S. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. Retrieved from [\[Link\]](#)
- Singh, A., & Sharma, P. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Retrieved from [\[Link\]](#)
- ResearchGate. (2024). Biologically active drugs containing isoxazole moiety. Retrieved from [\[Link\]](#)
- Patil, S. B., et al. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous media. Research Journal of Chemical Sciences. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (2024). Advances in isoxazole chemistry and their role in drug discovery. PMC. Retrieved from [\[Link\]](#)

- Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. Retrieved from
- PrepChem. (n.d.). Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. Retrieved from [\[Link\]](#)
- Kaczmarek, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β -Mixed Peptides. *Molecules*. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Retrieved from
- Amerigo Scientific. (n.d.). **3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid (97%)**. Retrieved from [\[Link\]](#)

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Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. A review of isoxazole biological activity and present synthetic techniques - *Int J Pharm Chem Anal* [ijpca.org]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. Advances in isoxazole chemistry and their role in drug discovery - *PMC* [pmc.ncbi.nlm.nih.gov]
- 5. COX Inhibitors - *StatPearls* - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fishersci.es [fishersci.es]
- 7. scbt.com [scbt.com]
- 8. **3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid (97%)** - Amerigo Scientific [amerigoscientific.com]

- 9. 1736-21-6 CAS MSDS (3-(4-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. H32090.03 [thermofisher.com]
- 11. isca.me [isca.me]
- 12. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. georganics.sk [georganics.sk]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
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